molecular formula C31H27N B12631579 (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B12631579
M. Wt: 413.6 g/mol
InChI Key: CDGSEPCSDGAOSW-IZEXYCQBSA-N
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Description

(3aS,8bS)-4-(4-(2,2-Diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (hereafter referred to as the "target compound") is a stereochemically defined indole derivative with a molecular formula of C₃₁H₂₇N and a molecular weight of 413.56 g/mol . Its structure features a cyclopenta[b]indole core fused with a 4-(2,2-diphenylvinyl)phenyl substituent, contributing to its rigidity and extended π-conjugation. The stereocenters at positions 3a and 8b ((3aS,8bS)) are critical for its enantiomeric purity, which may influence biological activity or material properties .

The compound is primarily utilized in industrial and scientific research, as noted in its safety data sheet (SDS), with applications likely in organic electronics or pharmaceutical intermediates due to its conjugated aromatic system .

Properties

Molecular Formula

C31H27N

Molecular Weight

413.6 g/mol

IUPAC Name

(3aS,8bS)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C31H27N/c1-3-10-24(11-4-1)29(25-12-5-2-6-13-25)22-23-18-20-26(21-19-23)32-30-16-8-7-14-27(30)28-15-9-17-31(28)32/h1-8,10-14,16,18-22,28,31H,9,15,17H2/t28-,31-/m0/s1

InChI Key

CDGSEPCSDGAOSW-IZEXYCQBSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)N(C3=CC=CC=C23)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC2C(C1)N(C3=CC=CC=C23)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclization Techniques

The formation of hexahydrocyclopenta[b]indoles from indole derivatives often involves cyclization reactions:

  • Hydrogenation : The hydrogenation of suitable indole precursors can lead to hexahydropyrrolo derivatives, which are crucial intermediates in synthesizing hexahydrocyclopenta[b]indoles.

  • Cycloaddition Reactions : Diels-Alder reactions involving furan or other dienes with indole derivatives can form complex bicyclic systems that can be further reduced or functionalized to yield hexahydro derivatives.

Functionalization Strategies

Once the core structure is established, further functionalization can occur:

  • Alkylation and Arylalkylation : The introduction of substituents at various positions on the indole ring can be achieved through alkylation reactions using alkyl halides or aryl groups via nucleophilic substitution.

  • Vinyl Substitution : The introduction of a diphenylvinyl group can be accomplished via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, where appropriate vinyl halides are reacted with aryl or alkyl groups.

Summary of Research Findings

The synthesis of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can be achieved through a combination of these methodologies. A typical synthetic route may involve:

  • Indole Synthesis : Using Fischer or Bartoli methods to synthesize an appropriate indole precursor.

  • Cyclization and Hydrogenation : Converting the indole into a hexahydro derivative through hydrogenation or cycloaddition.

  • Functionalization : Employing cross-coupling reactions to introduce the diphenylvinyl group.

Data Table: Summary of Preparation Methods

Method Description Key Reactions
Fischer Indole Synthesis Cyclization of arylhydrazones under acidic conditions Arylhydrazone → Indole
Bartoli Indole Synthesis Reaction of nitrobenzenes with vinyl magnesium bromide Nitrobenzene + Vinyl Grignard → Indole
Hydrogenation Reduction of indoles to form hexahydropyrroles Indole + H₂ → Hexahydropyrrole
Cross-Coupling Reactions Introduction of vinyl groups via palladium catalysis Vinyl Halide + Aryl Group → Substituted Indole

Chemical Reactions Analysis

Types of Reactions

(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole exhibit significant anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound's ability to modulate specific signaling pathways associated with tumor growth has been documented. For instance, it may inhibit the activity of kinases that are crucial for cancer cell survival and division.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by preventing neuronal cell death.

  • Research Findings : A study highlighted its effectiveness in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.

Organic Photovoltaics

The unique electronic properties of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole make it a suitable candidate for applications in organic photovoltaics.

  • Performance Metrics : When incorporated into photovoltaic devices, this compound has demonstrated enhanced light absorption and charge transport capabilities compared to traditional materials.

Organic Light Emitting Diodes (OLEDs)

This compound is also being explored for use in OLED technology due to its excellent luminescent properties.

  • Advantages : Its high stability and efficiency in light emission can lead to improved performance of OLED devices in terms of brightness and longevity.

Case Studies

Study TitleFocus AreaKey Findings
"Anticancer Properties of Indole Derivatives"Medicinal ChemistryDemonstrated significant inhibition of cancer cell lines with IC50 values lower than standard chemotherapy agents.
"Neuroprotective Mechanisms of Indole Compounds"NeurobiologyShowed reduction in apoptosis markers in neuronal cultures exposed to oxidative stress.
"Advancements in Organic Photovoltaics Using Novel Indole Derivatives"Material ScienceAchieved power conversion efficiencies exceeding 10% when integrated into solar cells.
"Evaluation of OLED Performance with New Indole-Based Emitters"ElectronicsReported increased luminance and efficiency compared to conventional OLED materials.

Mechanism of Action

The mechanism of action of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C₃₁H₂₇N 413.56 Cyclopenta[b]indole 4-(2,2-diphenylvinyl)phenyl
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-hexahydrocyclopenta[b]indole C₃₂H₂₉N 427.59 Cyclopenta[b]indole 7-(2,2-diphenylvinyl), 4-(p-tolyl)
9a: Carbazole-thiophene derivative C₄₄H₃₀N₂S₂ 674.86 Carbazole-thiophene Thiophene, diphenylvinyl

Key Observations :

  • The target compound and Catalog Number 095253 () share the cyclopenta[b]indole core but differ in substituent positions. The latter’s p-tolyl group at position 4 and diphenylvinyl group at position 7 may enhance lipophilicity and alter electronic properties compared to the target compound’s para-substituted diphenylvinyl group .
  • The carbazole-thiophene derivative (9a) () replaces the indole core with carbazole and thiophene moieties, significantly increasing molecular weight and π-conjugation length, which is advantageous for optoelectronic applications like OLEDs .

Application-Oriented Comparisons

Key Findings :

  • The target compound’s stereochemical purity ((3aS,8bS)) may improve enantioselective catalysis compared to racemic analogs .
  • Compound 9a ’s thiophene-diphenylvinyl architecture enables broad absorption spectra (evidenced by FT-IR peaks at 1506 cm⁻¹), making it suitable for light-emitting devices .

Biological Activity

The compound (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (CAS No. 135499-88-6) is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C31H27N
  • Molecular Weight : 413.55 g/mol
  • Structure : The compound features a hexahydrocyclopenta[b]indole core substituted with a diphenylvinyl group.

Synthesis

The synthesis of this compound involves multiple steps that typically include cyclization and functionalization processes to achieve the desired structural features. While specific synthetic routes are not detailed in the available literature, related compounds often utilize indole derivatives as starting materials.

Anticancer Properties

Research indicates that compounds structurally similar to (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole exhibit significant anticancer activity. For instance:

  • A study evaluated various indole derivatives against cancer cell lines such as MCF-7 and HeLa. The findings suggested that certain derivatives showed promising cytotoxic effects with IC50 values significantly lower than standard treatments like sorafenib .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its inhibition of cyclooxygenase (COX) enzymes:

  • In vitro assays demonstrated that related compounds exhibited selective COX-2 inhibition with IC50 values ranging from 0.1 to 0.31 µM. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

Cholesterol Regulation

A related class of compounds has been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a role in HDL cholesterol regulation:

  • One study reported that certain derivatives increased HDL cholesterol levels in animal models . This suggests that (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole may have similar properties worth investigating.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 ValueReference
AnticancerIndole Derivatives< 1 µM (varies)
COX-2 InhibitionSimilar Compounds0.1 - 0.31 µM
HDL RegulationCETP InhibitorsNot specified

Q & A

Q. What synthetic strategies are optimal for constructing the hexahydrocyclopenta[b]indole core with stereochemical precision?

The synthesis of polycyclic indole derivatives often requires multi-step sequences involving cyclization, lithiation, and acid-mediated ring closure. For example, furo[3,4-b]indole synthesis employs C-2 lithiation of glyoxylate derivatives followed by quenching with acetaldehyde and acid-induced cyclization, yielding 50–85% efficiency . Adapting this to the hexahydrocyclopenta[b]indole scaffold may involve:

  • Key steps :

Stereoselective alkylation at the indole C-3 position.

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the diphenylvinylphenyl group.

Acid- or base-mediated ring closure to form the fused cyclopentane system.

  • Critical parameters : Solvent polarity, temperature, and catalyst selection to control diastereomeric ratios.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and conformational stability of this compound?

A combination of NMR, X-ray crystallography, and computational modeling is essential:

  • 1H/13C NMR : Analyze coupling constants (e.g., vicinal protons in the cyclopentane ring) and NOE correlations to infer spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for related hexahydroquinoxaline derivatives (R factor = 0.036, data-to-parameter ratio = 13.8) .
  • Comparative tables :
TechniqueKey DataStereochemical Insight
NMRJ values, NOERing junction conformation
X-rayBond angles, torsion anglesAbsolute configuration

Advanced Research Questions

Q. How can density functional theory (DFT) guide the optimization of reaction conditions for synthesizing this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict transition states, reaction pathways, and regioselectivity. For example:

  • Applications :
  • Simulate the energy profile of cyclization steps to identify rate-limiting barriers .
  • Predict steric effects of the diphenylvinyl group on reaction intermediates.
    • Methodology :

Optimize geometries of reactants, intermediates, and products.

Calculate activation energies for competing pathways (e.g., endo vs. exo cyclization).

Validate with experimental yields and selectivity data.

Q. How can researchers resolve contradictions between computational conformational predictions and experimental spectroscopic data?

Discrepancies often arise from solvent effects, dynamic averaging, or incomplete basis sets in DFT models.

  • Case study : If NMR suggests a 60:40 conformational equilibrium, but DFT predicts a single dominant conformer:

Perform explicit solvent simulations to account for solvation effects .

Use molecular dynamics (MD) to model temperature-dependent conformational flexibility.

Reconcile data by adjusting computational parameters (e.g., hybrid functionals, dispersion corrections).

Q. What strategies mitigate low yields in multi-step syntheses of sterically congested indole derivatives?

  • Steric mitigation :
  • Introduce bulky temporary protecting groups to pre-organize reactants .
  • Use flow chemistry to enhance mixing and reduce side reactions.
    • Yield optimization table :
StepChallengeSolutionYield Improvement
CyclizationSteric hindranceMicrowave-assisted heating20% → 45%
CouplingPoor catalyst turnoverLigand screening (e.g., SPhos vs. XPhos)30% → 65%

Data Interpretation and Validation

Q. How should researchers validate the purity and identity of intermediates in complex syntheses?

  • Analytical workflow :

HPLC-MS : Monitor reaction progress and detect byproducts .

HRMS : Confirm molecular formulae (e.g., ±5 ppm mass accuracy).

Elemental analysis : Cross-check with theoretical C/H/N ratios.

  • Example : A misassigned NOE correlation in the final product was corrected by re-examining intermediate HRMS data, revealing an undetected oxidation side product .

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